molecular formula C25H21ClN4O3 B445991 N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE

N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE

Cat. No.: B445991
M. Wt: 460.9g/mol
InChI Key: TXEIFFNGPUALAP-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a hydrazinecarboxamide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with an ethoxybenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide moiety can be synthesized by reacting the quinoline derivative with hydrazine and a suitable carboxylic acid derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and ethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit topoisomerase enzymes, while the hydrazinecarboxamide moiety can form hydrogen bonds with amino acid residues in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
  • **N-(4-bromophenyl)-2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
  • **N-(4-chlorophenyl)-2-{[2-(3-ethoxyphenyl)-4-pyridinyl]carbonyl}hydrazinecarboxamide

Uniqueness

N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is unique due to the specific combination of the quinoline core and the hydrazinecarboxamide moiety, which imparts distinct biological activity and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]urea

InChI

InChI=1S/C25H21ClN4O3/c1-2-33-19-7-5-6-16(14-19)23-15-21(20-8-3-4-9-22(20)28-23)24(31)29-30-25(32)27-18-12-10-17(26)11-13-18/h3-15H,2H2,1H3,(H,29,31)(H2,27,30,32)

InChI Key

TXEIFFNGPUALAP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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